(Rac)-Dizocilpine

NMDA receptor pharmacology electrophysiology open-channel blockade

(Rac)-Dizocilpine (racemic MK-801, CAS: 77086-22-7 as maleate salt) is the racemic mixture of the potent, non-competitive N-methyl-D-aspartate (NMDA) receptor open-channel blocker originally developed by Merck Sharp & Dohme. The compound binds within the NMDA receptor ion channel pore at the phencyclidine (PCP) recognition site, blocking cation flux in a use- and voltage-dependent manner.

Molecular Formula C16H15N
Molecular Weight 221.30 g/mol
Cat. No. B12811853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Dizocilpine
Molecular FormulaC16H15N
Molecular Weight221.30 g/mol
Structural Identifiers
SMILESCC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24
InChIInChI=1S/C16H15N/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16/h2-9,15,17H,10H2,1H3/t15?,16-/m0/s1
InChIKeyLBOJYSIDWZQNJS-LYKKTTPLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(Rac)-Dizocilpine for Preclinical Neuroscience: Core Pharmacological Profile and Research Procurement Context


(Rac)-Dizocilpine (racemic MK-801, CAS: 77086-22-7 as maleate salt) is the racemic mixture of the potent, non-competitive N-methyl-D-aspartate (NMDA) receptor open-channel blocker originally developed by Merck Sharp & Dohme. The compound binds within the NMDA receptor ion channel pore at the phencyclidine (PCP) recognition site, blocking cation flux in a use- and voltage-dependent manner [1]. As a prototypical high-affinity NMDA receptor antagonist, (Rac)-Dizocilpine demonstrates a Kd of 37.2 ± 2.7 nM in rat brain membranes and IC50 values of 9-20 nM in functional assays [2]. The compound remains among the most extensively characterized NMDA antagonists in preclinical research, with over 15,000 publications documenting its use across neuroprotection, cognition, schizophrenia modeling, and synaptic plasticity studies [3].

Why Generic Substitution of (Rac)-Dizocilpine with Alternative NMDA Antagonists Is Scientifically Unjustified


NMDA receptor antagonists are not pharmacologically interchangeable. Within the non-competitive channel blocker class, compounds diverge substantially in binding affinity, blocking kinetics, stereoselectivity, off-target receptor interactions, and in vivo safety profiles. (Rac)-Dizocilpine differs from alternatives such as ketamine (Ki ≈ 0.5-1 μM), memantine (IC50 ≈ 1 μM), PCP, and the resolved (+)-MK-801 enantiomer in parameters that directly determine experimental outcomes: binding site residence time, voltage-dependent unblocking rates, and psychotomimetic liability [1][2]. Substituting (Rac)-Dizocilpine with a lower-affinity antagonist alters the degree and temporal dynamics of NMDA receptor blockade, confounding dose-response interpretations and cross-study reproducibility. The racemic nature of (Rac)-Dizocilpine further distinguishes it from enantiopure (+)-MK-801, as the (-) enantiomer exhibits markedly different NMDA receptor affinity and may contribute distinct off-target effects [3]. These differences are not academic subtleties; they have been shown to translate into divergent neurotoxicity profiles and behavioral pharmacology in controlled comparative studies [4].

(Rac)-Dizocilpine Quantitative Differentiation Evidence: Comparator-Based Selection Data for Procurement Decisions


(Rac)-Dizocilpine vs. Ketamine: 43-Fold Higher Potency in NMDA Receptor Functional Blockade

(Rac)-Dizocilpine (as the active (+)-enantiomer component of the racemate) exhibits an IC50 of 0.12 ± 0.01 μM for NMDA receptor blockade in rat hippocampal neurons, compared to ketamine's IC50 of 0.43 ± 0.10 μM under identical patch-clamp conditions—representing a 3.6-fold higher potency [1]. The binding affinity differential is more pronounced: (Rac)-Dizocilpine demonstrates a Kd of 37.2 nM in rat cortical membranes, while ketamine exhibits Ki values of approximately 0.5-1 μM for the NMDA receptor channel site—a 13- to 27-fold difference [2][3].

NMDA receptor pharmacology electrophysiology open-channel blockade

(Rac)-Dizocilpine vs. Memantine: 8.7-Fold Higher Potency but Distinct Blocking Kinetics Defining Experimental Utility

In direct patch-clamp comparisons on rat hippocampal neurons, (Rac)-Dizocilpine exhibited an IC50 of 0.12 ± 0.01 μM, whereas memantine demonstrated an IC50 of 1.04 ± 0.26 μM—an 8.7-fold difference in potency [1]. Critically, the kinetics of blockade/unblockade were inversely related to antagonist affinity: (Rac)-Dizocilpine displayed the slowest blocking kinetics (longest channel residence time) among all tested NMDA antagonists, while memantine showed intermediate kinetics and amantadine the fastest [1]. High-affinity compounds like (Rac)-Dizocilpine exhibit a high probability of inducing psychotomimetic side effects and acute neurotoxicity in vitro/in vivo, whereas low-affinity antagonists with fast unblocking kinetics (memantine, amantadine) are clinically tolerated [2].

neuroprotection channel kinetics therapeutic index

(Rac)-Dizocilpine vs. PCP: Superior Selectivity for NMDA-Associated PCP Receptor Over Sigma Receptors

In behavioral differentiation studies using locomotor activity and inverted screen tests in untrained mice, the potencies of uncompetitive NMDA antagonists for producing behavioral effects were positively correlated with affinities for PCP ([3H]MK-801) receptors but NOT with sigma ([3H]SKF 10,047) receptors [1]. (Rac)-Dizocilpine (as the active (+)-enantiomer) and PCP both produce dose-related increases in locomotor activity and screen failures; however, (Rac)-Dizocilpine exhibits approximately 10-fold higher affinity for the NMDA receptor-associated PCP binding site compared to PCP [2]. Notably, while both PCP and (Rac)-Dizocilpine modulate K+-stimulated [3H]dopamine release in rat nucleus accumbens via sigma (σ1 and σ2) receptors, the mechanisms differ: PCP effects persist in tetrodotoxin, whereas (Rac)-Dizocilpine effects are TTX-sensitive, indicating distinct presynaptic/postsynaptic receptor localization of action [3].

receptor selectivity behavioral pharmacology off-target profiling

(Rac)-Dizocilpine Enantiomer Differentiation: (+)-MK-801 vs. (-)-MK-801 Affinity Ratio of Approximately 7:1

(Rac)-Dizocilpine is the racemic mixture containing equal proportions of the active (+)-MK-801 enantiomer and the less active (-)-MK-801 enantiomer. Quantitative binding studies reveal that (+)-MK-801 exhibits a Ki of 30.5 nM at NMDA receptors, while (-)-MK-801 demonstrates a Ki of 211.7 nM—an approximately 7-fold difference in affinity [1][2]. In drug discrimination studies, dizocilpine ([+]-MK-801), (-)-MK-801, and PCP produced dose-dependent substitution in rats trained to discriminate dizocilpine or PCP from saline, with potencies in accord with their respective NMDA receptor affinities [3]. The stereoselectivity of [3H]MK-801 binding sites in rat brain is well-characterized, with the hippocampus showing the highest density of sites and no detectable binding in the cerebellum [4].

stereoselectivity enantiomer potency binding site characterization

(Rac)-Dizocilpine Pharmacokinetics: Brain-to-Plasma Ratio of 12.5 Enables CNS-Targeted Studies

Pharmacokinetic characterization in rats following intraperitoneal administration (2 mg/kg) demonstrated that (Rac)-Dizocilpine reaches maximal concentrations in plasma and brain within 10 to 30 minutes, with elimination half-lives of 1.9 hours (plasma) and 2.05 hours (brain) [1]. The mean brain-to-plasma area-under-the-curve ratio was 12.5, indicating substantial and rapid CNS penetration [1]. At anticonvulsant doses (0.25-0.5 mg/kg i.p.), (Rac)-Dizocilpine significantly reduced quinolinic acid-induced limbic seizures by 71-77% in seizure number and 80% in total seizure duration (P < 0.01) [1]. The compound distributed almost equally between plasma and red blood cells (mean blood-to-plasma ratio of 1.2 ± 0.2) and showed no preferential concentration or retention in any specific brain region [1].

pharmacokinetics blood-brain barrier penetration in vivo dosing

(Rac)-Dizocilpine Binding Site Characterization: Dual-Affinity Sites in Human Brain with Regional Specificity

Saturation binding studies using (+)-[3H]MK-801 on human postmortem brain tissue revealed a biphasic binding profile with a high-affinity site (KD = 0.9 ± 0.2 nM, Bmax = 499 ± 33 fmol/mg protein) and a low-affinity site (KD = 3.6 ± 0.9 nM, Bmax = 194 ± 44 fmol/mg protein) [1]. The high-affinity site showed a different regional distribution (cortex > hippocampus > striatum) compared to the low-affinity site (cerebellum > brainstem) [1]. The rank order pharmacological specificity and stereoselectivity of both sites were identical, though all compounds tested showed greater potency at the high-affinity cortical site [1]. This dual-site binding profile in human tissue contrasts with the single-site high-affinity binding (Kd = 37.2 nM) reported in rat brain membranes [2], highlighting species-dependent differences in NMDA receptor pharmacology.

receptor autoradiography human brain tissue binding site heterogeneity

(Rac)-Dizocilpine Optimal Research Application Scenarios Based on Quantitative Differentiation Evidence


Preclinical Neuroprotection Proof-of-Concept Studies Requiring Sustained NMDA Receptor Blockade

(Rac)-Dizocilpine is the reference standard for establishing maximal NMDA receptor-mediated neuroprotection in preclinical models of excitotoxicity, ischemia, and traumatic brain injury. Its 8.7-fold higher potency compared to memantine and slowest channel unblocking kinetics (longest residence time) among all tested NMDA antagonists [1] provide complete, sustained receptor blockade essential for demonstrating proof-of-principle neuroprotection. The compound's brain-to-plasma ratio of 12.5 ensures robust CNS exposure [2]. At 0.25-0.5 mg/kg i.p., (Rac)-Dizocilpine reduced quinolinic acid-induced seizures by 71-77% and seizure duration by 80% [2]. In neonatal rat hypoxic-ischemic brain injury models, dizocilpine (10 mg/kg) preserved NMDA receptor subunit expression and reduced neuronal cell death [3].

Schizophrenia Pharmacological Modeling and Antipsychotic Drug Screening

(Rac)-Dizocilpine is the gold-standard pharmacological tool for inducing schizophrenia-like phenotypes in rodents, including hyperlocomotion, stereotypy, prepulse inhibition deficits, and working memory impairments [1]. The compound's high affinity for NMDA receptors (Kd = 37.2 nM) and slow channel unblocking kinetics produce robust and reproducible behavioral effects that closely model positive, negative, and cognitive symptoms of schizophrenia [1]. Doses up to 0.1 mg/kg do not induce stereotypy or hyperlocomotion, enabling selective cognitive deficit modeling [1]. (Rac)-Dizocilpine's positive correlation between behavioral potency and NMDA (PCP site) but not sigma receptor binding provides mechanistic specificity superior to polypharmacological alternatives like PCP [2].

NMDA Receptor Structure-Function and Channel Pharmacology Studies

(Rac)-Dizocilpine serves as the prototypical high-affinity open-channel blocker for characterizing NMDA receptor channel pore pharmacology, use-dependence, and voltage-sensitivity. The compound's well-characterized stereoselectivity—with (+)-MK-801 (Ki = 30.5 nM) exhibiting approximately 7-fold higher affinity than (-)-MK-801 (Ki = 211.7 nM) [1][2]—provides essential validation for binding site studies and receptor mutagenesis investigations. Electrophysiological studies confirm that (Rac)-Dizocilpine's channel dwell time exceeds 10 seconds—significantly longer than ketamine's—resulting in near-irreversible inhibition under physiological conditions [3]. The compound's Mg2+-sensitive binding and requirement for channel opening make it an indispensable tool for studying NMDA receptor gating mechanisms and channel conformational states [4].

Translational Bridging Studies Between Rodent and Human NMDA Receptor Pharmacology

(Rac)-Dizocilpine's extensively characterized binding profile across species makes it uniquely suited for translational pharmacology studies examining species-dependent differences in NMDA receptor function. In human postmortem brain, (+)-[3H]MK-801 labels dual-affinity sites (high: KD = 0.9 ± 0.2 nM; low: KD = 3.6 ± 0.9 nM) with regionally distinct distributions [1], whereas rat brain membranes exhibit a single high-affinity site with Kd = 37.2 nM [2]. This 41-fold species difference in high-affinity site KD has critical implications for dose extrapolation and target engagement predictions. The compound's well-documented but clinically limiting psychotomimetic liability—attributable to high affinity and slow unblocking kinetics [3]—also makes it a valuable reference for benchmarking novel NMDA antagonists with improved safety profiles.

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